REACTION_CXSMILES
|
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl.CCO.Cl.Br[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][CH:16]=1>CCO>[C:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:14][N:1]2[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:16][CH:17]=1)#[N:22] |f:1.2|
|
Name
|
|
Quantity
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9.2 g
|
Type
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reactant
|
Smiles
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N1CCNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=C(C=C1)C#N
|
Name
|
HCl EtOH
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCO
|
Name
|
|
Quantity
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115 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 (100 mL) and 2N aqueous KOH (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (5×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with saturated aqueous NaCl (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Chromatography (SiO2, 4×20 cm, 20% CH3OH —5% Et3N—CH2Cl2) afforded the desired monoalkylated material (6.78 g, 10.1 g theoretical, 67%) as an amber oil
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(CN2CCNCCC2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |